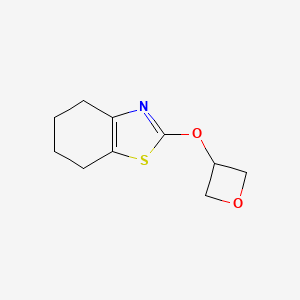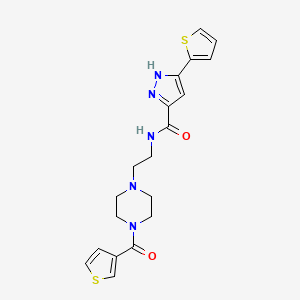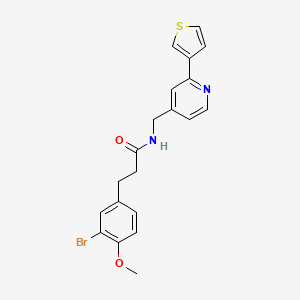![molecular formula C17H18N4O3S B2549745 1-(3-methoxybenzyl)-3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)urea CAS No. 1904414-04-5](/img/structure/B2549745.png)
1-(3-methoxybenzyl)-3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 1-(3-methoxybenzyl)-3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)urea is a chemical entity that may be related to various urea derivatives synthesized for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their biological activities, such as inhibition of enzymes like glycogen synthase kinase 3 (GSK-3) which is implicated in Alzheimer's disease , and antitumor activities .
Synthesis Analysis
The synthesis of related urea derivatives typically involves the condensation of an amine with an isocyanate or a carbodiimide. For instance, in the synthesis of 1-aryl-3-(4-methoxybenzyl)ureas, an electrophilic warhead is incorporated onto the ring scaffold to target the Cys199 residue of GSK-3β, suggesting a similar approach could be used for the synthesis of the compound . Another related synthesis involves the regioselective condensation of ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxopropionates with urea, which could provide insights into the synthesis of the compound of interest .
Molecular Structure Analysis
The molecular structure of urea derivatives can be characterized using techniques such as NMR, ESI-MS, and single-crystal X-ray diffraction. For example, the structure of 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea was elucidated using these methods, providing detailed information about the arrangement of atoms and the geometry of the molecule . This suggests that a similar approach could be used to analyze the molecular structure of 1-(3-methoxybenzyl)-3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)urea.
Chemical Reactions Analysis
The chemical reactivity of urea derivatives can be influenced by the substituents attached to the urea moiety. For instance, the presence of an electrophilic warhead in the benzimidazolylurea derivatives suggests that these compounds could undergo covalent interactions with target enzymes . This implies that the compound may also be designed to react with specific biological targets through covalent bonding.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, can be determined experimentally. These properties are crucial for understanding the compound's behavior in biological systems and for optimizing its pharmacokinetic profile. The antitumor activity of a related compound was analyzed using an MTT assay, which also provides information on the compound's cytotoxicity . Such assays could be used to assess the biological properties of the compound .
科学研究应用
Anticancer Activity
The compound closely related to 1-(3-methoxybenzyl)-3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)urea, identified as N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, has been synthesized and studied for its anticancer activity. The compound showed significant inhibition against various cancer cell lines, including human colon cancer, lung adenocarcinoma, and gastric cancer, indicating its potential as an anticancer agent. The molecular docking studies suggested that the compound might inhibit specific cancer-related proteins, further supporting its potential use in cancer therapy (Huang et al., 2020).
Pharmacokinetic Studies
Another related compound, 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea, known as AR-A014418, has shown potent activities against cancer cells, nociceptive pain, and neurodegenerative disorders. A study focused on synthesizing a stable deuterium-labeled version of AR-A014418 to use as an internal standard for liquid chromatography-mass spectrometry (LC–MS) analysis in pharmacokinetic studies. This development aids in understanding the drug's absorption, distribution, and overall pharmacokinetics, which is crucial for its application in therapeutic settings (Liang et al., 2020).
Enzyme Inhibition
The synthesis of some tetrahydropyrimidine-5-carboxylates derived from urea has demonstrated inhibition of key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are significant in conditions such as Alzheimer's disease. These compounds have shown effective inhibition profiles, suggesting their potential use in treating neurological disorders by modulating enzyme activity (Sujayev et al., 2016).
Molecular Structure Analysis
Investigations into the molecular structure, vibrational spectra, and electron distribution (HOMO-LUMO analyses) of compounds similar to 1-(3-methoxybenzyl)-3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)urea have been conducted. These studies provide insights into the compound's stability, reactivity, and potential interactions with biological targets, which are crucial for drug design and development (Al-Abdullah et al., 2014).
属性
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-3-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-24-13-4-2-3-12(9-13)10-19-17(23)18-6-7-21-11-20-14-5-8-25-15(14)16(21)22/h2-5,8-9,11H,6-7,10H2,1H3,(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCCVXRIIVHYNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)NCCN2C=NC3=C(C2=O)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methoxybenzyl)-3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-1,1,3-trioxo-2H,3H-1lambda6-thieno[3,2-d][1,2]thiazole-5-carboxylic acid](/img/structure/B2549662.png)

![(2-Fluorophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2549666.png)
![2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2549668.png)
![1-Benzoyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2549669.png)
![ethyl 1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-3-carboxylate](/img/structure/B2549670.png)
![2-(3-Bromo-4-fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B2549671.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2549672.png)
![Ethyl 2'-amino-1-benzyl-6'-ethyl-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2549673.png)


![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2549677.png)

![3-(4-ethoxyphenyl)-2-((2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2549681.png)